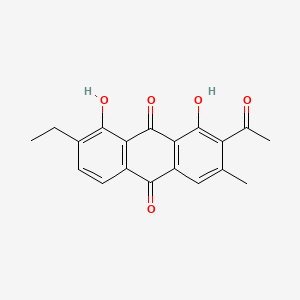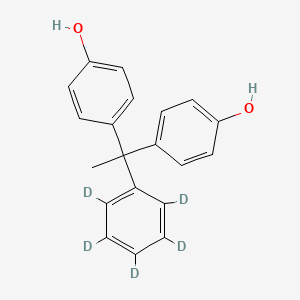
HG-7-85-01-Decyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HG-7-85-01-Decyclopropane is a chemical compound known for its role as an ABL inhibitor. It is a part of the PROTAC (PROteolysis TArgeting Chimera) technology, which is used to target and degrade specific proteins. The compound binds to the IAP ligand via a linker to form SNIPER, a molecule that induces the degradation of oncogenic BCR-ABL protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HG-7-85-01-Decyclopropane involves multiple steps, including the formation of the ABL inhibitor moiety and its subsequent conjugation with the IAP ligand. The specific reaction conditions and reagents used in the synthesis are proprietary and not publicly disclosed in detail .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is typically produced in specialized laboratories equipped with advanced chemical synthesis capabilities. The compound is synthesized in small quantities for research purposes and is not intended for clinical use.
Chemical Reactions Analysis
Types of Reactions: HG-7-85-01-Decyclopropane primarily undergoes substitution reactions due to its functional groups. The compound can react with various nucleophiles and electrophiles under appropriate conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide (DMSO) and water. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability of the compound.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used.
Scientific Research Applications
HG-7-85-01-Decyclopropane has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a tool compound to study the degradation of oncogenic proteins, such as BCR-ABL, in cancer research. The compound is also utilized in the development of new PROTAC molecules for targeted protein degradation .
Mechanism of Action
The mechanism of action of HG-7-85-01-Decyclopropane involves its binding to the ABL kinase domain and the IAP ligand. This binding leads to the formation of SNIPER, which induces the ubiquitination and subsequent degradation of the target protein, BCR-ABL. The molecular targets and pathways involved include the ubiquitin-proteasome system and the ABL kinase signaling pathway .
Comparison with Similar Compounds
Similar Compounds:
- HG-7-85-01
- PROTAC ABL binding moiety 3
- N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-formamido-[1,3]thiazolo[5,4-b]pyridin-5-yl)benzamide .
Uniqueness: HG-7-85-01-Decyclopropane is unique among similar compounds due to its ability to form SNIPER and induce targeted protein degradation. This property makes it a valuable tool in cancer research and the development of new therapeutic strategies .
Properties
Molecular Formula |
C28H27F3N6O2S |
|---|---|
Molecular Weight |
568.6 g/mol |
IUPAC Name |
N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-3-(2-formamido-[1,3]thiazolo[5,4-b]pyridin-5-yl)benzamide |
InChI |
InChI=1S/C28H27F3N6O2S/c1-2-36-10-12-37(13-11-36)16-20-6-7-21(15-22(20)28(29,30)31)33-25(39)19-5-3-4-18(14-19)23-8-9-24-26(34-23)40-27(35-24)32-17-38/h3-9,14-15,17H,2,10-13,16H2,1H3,(H,33,39)(H,32,35,38) |
InChI Key |
UTIKCWPCBLCAGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(4aS,7aR)-7-(hydroxymethyl)-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-5-yl 4-hydroxybenzoate](/img/structure/B12424402.png)








